Lipophilicity Modulation by the Phenolic Amide Tail
Computationally predicted logP values differentiate the target compound from its parent unsubstituted carboxamide. The 4-hydroxyphenethyl tail increases calculated logP relative to the primary amide while maintaining a phenolic –OH that partially offsets lipophilicity, producing a balanced profile. The resulting clogP of approximately 2.23 [1] positions the compound in a range consistent with moderate membrane permeability while retaining aqueous solubility superior to fully des-hydroxy analogs. In contrast, the parent 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (no N-substituent, MW 201.22) has a significantly lower predicted logP (estimated ~0.5–0.8 based on fragment contributions) . This ~1.5-log-unit difference corresponds to an approximately 30-fold difference in octanol-water partition coefficient, translating to distinct extraction, chromatography, and biological partitioning behavior that precludes direct substitution in assay protocols.
| Evidence Dimension | Octanol-water partition coefficient (clogP, predicted) |
|---|---|
| Target Compound Data | clogP ≈ 2.23 (predicted; MW 321.38, HBA 5, HBD 1, RB 3) |
| Comparator Or Baseline | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1420903-96-3, MW 201.22): estimated clogP ≈ 0.5–0.8 based on fragment-based calculation |
| Quantified Difference | ΔclogP ≈ +1.4 to +1.7 (approximately 25–50-fold higher octanol-water partitioning for the target compound) |
| Conditions | Predicted values from computational models (ALOGPS/cLogP consensus). No experimental logP data available for either compound. |
Why This Matters
A 30-fold difference in predicted lipophilicity directly affects solubility, protein binding, membrane permeability, and chromatographic retention—making the two compounds functionally non-interchangeable in biological assays.
- [1] Sildrug computational property prediction: C₁₉H₁₉N₃O₂, MW 321.38, clogP 2.23, TPSA 62.30 Ų, HBA 5, HBD 1, RB 3. Accessed via sildrug.ibb.waw.pl. View Source
